In-Depth Technical Guide: 2,5-Dichloropyridine (CAS No. 16110-09-1)
In-Depth Technical Guide: 2,5-Dichloropyridine (CAS No. 16110-09-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloropyridine is a halogenated heterocyclic compound that serves as a pivotal building block in modern organic synthesis. Its distinct reactivity, stemming from the two chlorine atoms at positions 2 and 5 on the electron-deficient pyridine (B92270) ring, allows for selective functionalization through various cross-coupling and substitution reactions. This versatility makes it a valuable intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving 2,5-Dichloropyridine.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of 2,5-Dichloropyridine is presented below for easy reference.
| Property | Value | References |
| CAS Number | 16110-09-1 | [1] |
| Molecular Formula | C₅H₃Cl₂N | [1] |
| Molecular Weight | 147.99 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 59-62 °C | |
| Boiling Point | 190-191 °C | |
| Solubility | Insoluble in water. | |
| InChI Key | GCTFDMFLLBCLPF-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=NC=C1Cl)Cl | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Core Synthetic Applications
2,5-Dichloropyridine is a versatile precursor for a range of important chemical entities. Its differential reactivity at the C2 and C5 positions allows for selective and sequential transformations, making it a strategic choice in multi-step syntheses.
Synthesis of Pyridinylboronic Acids
One of the most critical applications of 2,5-Dichloropyridine is in the synthesis of pyridinylboronic acids and their esters. These compounds are indispensable reagents in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, a cornerstone of modern drug discovery. The chlorine atom at the 5-position can be selectively converted to a boronic acid or ester group via a lithium-halogen exchange followed by quenching with a borate (B1201080) ester.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.
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Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling 2,5-Dichloropyridine with aryl or heteroaryl boronic acids. The reactivity of the two chlorine atoms can be controlled to achieve either mono- or di-substitution.
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Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, which is crucial for the synthesis of many biologically active compounds. 2,5-Dichloropyridine can be reacted with a variety of primary and secondary amines to introduce amino substituents.
Intermediate for Biologically Active Molecules
2,5-Dichloropyridine is a key starting material for the synthesis of complex molecules with significant therapeutic potential.
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Hdm2 Antagonists: Derivatives of 2,5-Dichloropyridine are used in the synthesis of 4-benzodiazepine-2,5-diones, which have been identified as antagonists of the Hdm2-p53 protein-protein interaction. Disrupting this interaction can lead to the reactivation of the p53 tumor suppressor pathway, a promising strategy in cancer therapy.
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ERK Protein Kinase Inhibitors: The pyridine scaffold derived from 2,5-Dichloropyridine is a common feature in various kinase inhibitors. Specifically, it has been incorporated into molecules designed to inhibit Extracellular signal-regulated kinases (ERK), which are key components of the MAPK signaling pathway often dysregulated in cancer.
Experimental Protocols
The following sections provide detailed methodologies for key transformations involving 2,5-Dichloropyridine.
Synthesis of 5-Chloro-3-pyridylboronic Acid
This protocol describes a representative procedure for the synthesis of a pyridinylboronic acid from a dihalopyridine, which can be adapted from the synthesis of 3-pyridylboronic acid from 3-bromopyridine.
Reaction Scheme:
Materials:
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2,5-Dichloropyridine
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate
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Anhydrous Tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Sodium chloride (NaCl)
Procedure:
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To a solution of 2,5-Dichloropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in anhydrous THF, cooled to -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
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Stir the reaction mixture at -78 °C for 1 hour.
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Allow the reaction to warm to room temperature and then quench with a solution of 2N HCl.
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Separate the aqueous layer and adjust the pH to approximately 7.5 with 5N NaOH, leading to the precipitation of a white solid.
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Saturate the aqueous layer with NaCl and extract with THF.
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Combine the organic layers and concentrate under reduced pressure.
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Recrystallize the crude product from acetonitrile to yield the desired 5-chloro-3-pyridylboronic acid.
Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyridine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2,5-Dichloropyridine with an arylboronic acid.
Reaction Scheme:
Materials:
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2,5-Dichloropyridine
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Arylboronic acid (1.1 to 2.2 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
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Solvent (e.g., Dioxane/water, Toluene/ethanol/water)
Procedure:
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In a reaction vessel, combine 2,5-Dichloropyridine (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
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Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
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Add the degassed solvent system.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
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Cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination of 2,5-Dichloropyridine
This section provides a general protocol for the Buchwald-Hartwig amination of 2,5-Dichloropyridine with a primary amine.
Reaction Scheme:
Materials:
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2,5-Dichloropyridine
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Primary amine (1.1-1.2 eq)
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Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
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Phosphine (B1218219) ligand (e.g., BINAP, Xantphos) (2-4 mol%)
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Base (e.g., NaOtBu, K₃PO₄)
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Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
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In an oven-dried Schlenk tube under an inert atmosphere, combine 2,5-Dichloropyridine (1.0 eq), the palladium catalyst, the phosphine ligand, and the base.
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Add the anhydrous solvent, followed by the primary amine.
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Seal the tube and heat the reaction mixture with vigorous stirring (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
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Cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography.
Signaling Pathways of Key Derivatives
The biological significance of 2,5-Dichloropyridine derivatives often lies in their ability to modulate critical cellular signaling pathways implicated in diseases such as cancer.
Hdm2-p53 Signaling Pathway
The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice), which targets p53 for proteasomal degradation. In many cancers, Hdm2 is overexpressed, leading to the inactivation of p53. Small molecule inhibitors that block the Hdm2-p53 interaction can restore p53 function, triggering apoptosis in cancer cells. 1,4-Benzodiazepine-2,5-diones, synthesized from 2,5-Dichloropyridine precursors, have been identified as potent antagonists of this interaction.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a central component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway, often due to mutations in upstream components like Ras or Raf, is a common driver of cancer. Inhibiting ERK1/2 kinases is therefore a key therapeutic strategy. 2,5-Dichloropyridine serves as a scaffold for the synthesis of potent and selective ERK inhibitors.
Conclusion
2,5-Dichloropyridine is a highly valuable and versatile building block in organic synthesis, with significant applications in the development of pharmaceuticals and agrochemicals. Its well-defined reactivity allows for the strategic and selective introduction of various functional groups through established synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The ability to use 2,5-Dichloropyridine as a precursor for potent inhibitors of key signaling pathways, such as the Hdm2-p53 and ERK pathways, underscores its importance in modern drug discovery and development. This guide provides a foundational resource for researchers and scientists working with this important chemical intermediate.
